Differential Cytotoxicity in Drug-Resistant Hepatocellular Carcinoma
Acetylarenobufagin exhibits a demonstrable differential in cytotoxic potency between colchicine-resistant and parent primary liver carcinoma (PLC) cells, a critical distinction for studies targeting chemoresistance [1]. Specifically, the compound showed an IC50 of 0.87 µg/mL against the parent PLC/PRF/5 cell line, while its potency was reduced by 7.8-fold (IC50 of 6.8 µg/mL) against the colchicine-resistant variant of the same cell line [1]. This data provides a quantitative benchmark for resistance index (RI) compared to other in-class bufadienolides evaluated in the same QSAR study [2].
| Evidence Dimension | Cytotoxic potency against parent vs. drug-resistant cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.87 µg/mL (parent PLC/PRF/5); IC50 = 6.8 µg/mL (colchicine-resistant PLC/PRF/5) |
| Comparator Or Baseline | Baseline: Parent PLC/PRF/5 cell line |
| Quantified Difference | 7.8-fold decrease in potency in the resistant line (Resistance Index = 6.8/0.87 = 7.8) |
| Conditions | In vitro cytotoxicity assay; Human primary liver carcinoma (PLC) cell line PLC/PRF/5 and its colchicine-resistant subline. |
Why This Matters
This quantifies the compound's susceptibility to a specific resistance mechanism, allowing researchers to accurately select it for models of chemoresistant liver cancer or to benchmark it against analogs with lower resistance indices.
- [1] TargetMol. (n.d.). Acetylarenobufagin | HIF | TargetMol. https://www.targetmol.cn/compound/acetylarenobufagin View Source
- [2] Pettit, G. R., et al. (2002). QSAR evaluation of the Ch'an Su and related bufadienolides against the colchicine-resistant primary liver carcinoma cell line PLC/PRF/5. Journal of Medicinal Chemistry, 45(25), 5440-5447. View Source
